molecular formula C35H42N4O7S B1140834 Fmoc-Homoarg(Pbf)-OH CAS No. 401915-53-5

Fmoc-Homoarg(Pbf)-OH

Cat. No.: B1140834
CAS No.: 401915-53-5
M. Wt: 662.804
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Homoarg(Pbf)-OH is a derivative of the amino acid homoarginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino acid during chemical reactions.

Scientific Research Applications

Fmoc-Homoarg(Pbf)-OH has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Homoarg(Pbf)-OH typically involves the protection of the homoarginine amino group with the Fmoc group and the guanidino group with the Pbf group. The process generally includes the following steps:

    Protection of the amino group: Homoarginine is reacted with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Homoarg.

    Protection of the guanidino group: The Fmoc-Homoarg is then reacted with Pbf-Cl in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Homoarg(Pbf)-OH undergoes several types of chemical reactions, including:

    Deprotection reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.

    Coupling reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF), while the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).

    Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions include deprotected homoarginine and peptides containing homoarginine residues.

Mechanism of Action

The mechanism of action of Fmoc-Homoarg(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Pbf groups protect the amino and guanidino groups, respectively, during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free homoarginine can participate in peptide bond formation, contributing to the structure and function of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pbf)-OH: Similar to Fmoc-Homoarg(Pbf)-OH but with arginine instead of homoarginine.

    Fmoc-Lys(Boc)-OH: Contains lysine with a tert-butyloxycarbonyl (Boc) protecting group instead of homoarginine with a Pbf group.

Uniqueness

This compound is unique due to the presence of the homoarginine residue, which provides distinct structural and functional properties compared to other amino acids. The longer side chain of homoarginine can influence the conformation and interactions of peptides, making it valuable in specific applications .

Properties

IUPAC Name

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGZBRBJANHMLA-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673771
Record name (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401915-53-5, 1159680-21-3
Record name (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-HomoArg(Pbf)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.